(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Description

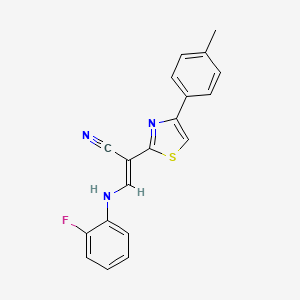

(E)-3-((2-Fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a p-tolyl group at position 4 and an acrylonitrile moiety bearing a 2-fluorophenylamino substituent at position 2. The compound’s structure combines electron-withdrawing (fluorine, nitrile) and electron-donating (p-tolyl methyl) groups, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGRNQRZJQZBLK-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, mechanisms, and biological evaluations of this compound, providing a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through reactions involving 2-fluoroaniline and appropriate thioketones or thioamides.

- Acrylonitrile Formation : The compound is completed by introducing the acrylonitrile group via nucleophilic substitution or condensation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against resistant strains:

- Staphylococcus aureus : MIC values ranged from 0.5 to 4 µg/mL.

- Escherichia coli : MIC values were higher, indicating lower efficacy against Gram-negative bacteria.

The compound demonstrated significant bactericidal activity, with Minimum Bactericidal Concentration (MBC) values closely correlating with MIC results, suggesting that it could be a viable candidate for further antimicrobial development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to strong cytotoxicity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural features. Key observations include:

- Substituent Effects : Electron-withdrawing groups at the para position on the phenyl ring enhance potency against both bacterial and cancer cell lines.

- Thiazole Ring Modifications : Variations in the thiazole structure impact lipophilicity and bioavailability, which are critical for their efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives, including our compound, against multi-drug resistant strains. Results indicated that modifications in the thiazole structure led to enhanced antibacterial properties compared to traditional antibiotics .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiazole derivatives on HepG2 liver cancer cells. The study found that certain substitutions increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of thiazole derivatives typically employs methods such as the Hantzsch synthesis, which involves the condensation of α-haloketones or aldehydes with thioamides or thiourea . The specific synthesis of (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be achieved through various organic reactions that facilitate the formation of the thiazole moiety alongside the acrylonitrile group.

Antimicrobial Properties

Thiazole derivatives have been documented to exhibit antimicrobial activities against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anticancer Potential

Research indicates that thiazole-containing compounds possess anticancer properties. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For example, compounds derived from thiazoles have been tested against various cancer cell lines, including breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing cell death .

Antioxidant Activity

Thiazole derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of compounds similar to this compound has been assessed using various assays that measure their ability to scavenge free radicals .

Drug Development

The unique structure of this compound positions it as a potential lead compound for the development of new pharmaceuticals targeting infections and cancers. The ongoing research into its mechanism of action could lead to the formulation of novel therapeutic agents with enhanced efficacy and reduced side effects.

Functional Dyes

Beyond medicinal applications, thiazole derivatives are also explored for their potential use in functional dyes due to their ability to absorb light at specific wavelengths, which is valuable in various industrial applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related acrylonitrile-thiazole hybrids, highlighting substituent effects on physical properties:

Key Observations :

- The 2-fluorophenylamino group introduces steric hindrance and dipole interactions, distinct from the planar triphenylamine group in TP1, which facilitates charge transfer for fluorescence sensing .

- Higher melting points in compounds like 7j (191–193°C) correlate with extended aromatic systems (biphenyl), whereas the target compound’s melting point remains unreported but is expected to be lower due to reduced symmetry .

Functional Comparisons

Fluorescence and Sensing Properties

- TP1 Dye: Exhibits turn-on fluorescence upon cyanide anion binding (detection limit: 4.24 × 10⁻⁸ M) due to its diphenylamino-thiophene-thiazole-acrylonitrile architecture, which enables intramolecular charge transfer (ICT) .

- FT' Complex: Emits green fluorescence in solid state when paired with tetracyanobenzene (T'), whereas pyrenyl-substituted analogues (e.g., HT') emit red light. The target compound’s p-tolyl group may position its emission in the blue-green range, similar to FT' .

Solid-State Behavior and Challenges

- Packing and Luminescence : Strong intermolecular interactions in solids often quench fluorescence. For example, TP1’s triphenylamine-thiophene-thiazole system maintains emission in solution but may face quenching in crystals. The target compound’s p-tolyl group could promote π-π stacking, necessitating co-crystallization with acceptors (e.g., T') for enhanced luminescence .

- Isostructural Analogues : Compounds 4 and 5 () adopt similar triclinic packing with planar conformations. The target compound’s fluorine substituent may disrupt planarity, altering crystal packing and solubility .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated nitriles) and assign peaks for the thiazole, fluorophenyl, and p-tolyl groups .

- FT-IR : Absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C stretch) validate the acrylonitrile core .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation) .

How does computational modeling aid in predicting the biological activity of this compound?

Advanced

Molecular docking and molecular dynamics (MD) simulations assess binding interactions with target proteins (e.g., antimicrobial enzymes). For example, docking studies on thiazole derivatives reveal hydrogen bonding between the nitrile group and active-site residues (e.g., Tyr-105 in E. coli DNA gyrase). MD simulations (50–100 ns) further evaluate binding stability, with RMSD values <2 Å indicating robust ligand-receptor complexes .

What in vitro assays evaluate the antimicrobial activity of this compound?

Q. Basic

- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MICs ≤16 µg/mL considered potent .

- Disk Diffusion : Zones of inhibition ≥15 mm indicate significant activity. Controls (e.g., ciprofloxacin) ensure assay validity .

How can researchers analyze degradation products of this compound under environmental conditions?

Q. Advanced

- Photocatalytic Degradation : TiO₂/H₂O₂ systems under UV light degrade acrylonitrile derivatives via hydroxyl radical (·OH) attack. LC-MS identifies intermediates (e.g., hydroxylated thiazoles or cleaved fluorophenyl fragments) .

- Box-Behnken Optimization : Variables like pH, catalyst loading, and irradiation time are optimized to achieve >90% degradation efficiency .

What are the key structural features influencing the physicochemical properties of this compound?

Q. Basic

- Thiazole Ring : Enhances rigidity and π-π stacking, improving thermal stability (decomposition >250°C) .

- Fluorophenyl Group : Increases lipophilicity (logP ~3.2), aiding membrane permeability .

- Nitrile Group : Polarizes the α,β-unsaturated system, enabling nucleophilic addition reactions .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to control for variables like bacterial strain or culture media .

- Dose-Response Curves : EC₅₀ values normalized to positive controls (e.g., MIC ratios) clarify potency discrepancies .

- Purity Validation : HPLC (≥95% purity) and DSC (sharp melting points) ensure compound consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.